1-Butyl-3-methylimidazolium chloride

Catalog No.
S607580
CAS No.
79917-90-1
M.F
C8H15ClN2
M. Wt
174.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Butyl-3-methylimidazolium chloride

CAS Number

79917-90-1

Product Name

1-Butyl-3-methylimidazolium chloride

IUPAC Name

1-butyl-3-methylimidazol-3-ium;chloride

Molecular Formula

C8H15ClN2

Molecular Weight

174.67 g/mol

InChI

InChI=1S/C8H15N2.ClH/c1-3-4-5-10-7-6-9(2)8-10;/h6-8H,3-5H2,1-2H3;1H/q+1;/p-1

InChI Key

FHDQNOXQSTVAIC-UHFFFAOYSA-M

SMILES

CCCCN1C=C[N+](=C1)C.[Cl-]

Synonyms

(bmim)Br, (bmim)Cl, 1-butyl-3-methylimidazolium bromide, 1-butyl-3-methylimidazolium chloride, 1-butyl-3-methylimidazolium methylsulfate, 1-n-butyl-3-methylimidazolium chloride, 1H-imidazolium, 3-butyl-1-methyl-, chloride (1:1), 3-butyl-1-methylimidazolium chloride, BmimCl, butylmethylimidazolium chloride

Canonical SMILES

CCCCN1C=C[N+](=C1)C.[Cl-]

The exact mass of the compound 1-Butyl-3-methylimidazolium chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Butyl-3-methylimidazolium chloride ([Bmim]Cl, CAS 79917-90-1) is a foundational, hydrophilic room-temperature ionic liquid (RTIL) widely procured as a primary solvent for biopolymer processing and as a high-purity precursor for the synthesis of advanced ionic liquids. As a crystalline solid at room temperature (melting point ~70–73 °C), it is typically handled as a melt or in co-solvent systems. Its robust hydrogen-bond basicity derived from the chloride anion enables the direct dissolution of up to 25 wt% of native cellulose without prior derivatization. For industrial and laboratory buyers, [Bmim]Cl offers a highly stable, non-volatile alternative to traditional volatile organic compounds (VOCs) and corrosive salt mixtures, serving as a critical platform chemical for biomass valorization, homogeneous derivatization, and anion metathesis workflows [1].

Substituting [Bmim]Cl with other ionic liquids or traditional solvent systems often compromises process stability and product integrity. While acetate-based ionic liquids like [Bmim]OAc offer high cellulose solubility at lower temperatures, they suffer from significantly lower thermal stability, making them prone to degradation during extended high-temperature processing. Conversely, traditional non-derivatizing solvent systems such as N,N-dimethylacetamide/lithium chloride (DMAc/LiCl) are volatile, toxic, and actively degrade high-molecular-weight cellulose chains during dissolution. Furthermore, attempting to bypass [Bmim]Cl by using crude, unpurified liquid precursors for metathesis introduces trace 1-methylimidazole impurities that irreversibly narrow the electrochemical window and cause discoloration in downstream ionic liquids. Procuring high-purity [Bmim]Cl ensures a stable, non-degrading processing environment and a reliable baseline for advanced material synthesis [1].

Superior Thermal Stability Margin for High-Temperature Processing

When selecting an ionic liquid for high-temperature biomass processing, thermal resilience is a primary procurement driver. Thermogravimetric analysis demonstrates that [Bmim]Cl exhibits an onset decomposition temperature (Tonset) of approximately 246 °C. In direct contrast, the widely used cellulose solvent 1-butyl-3-methylimidazolium acetate ([Bmim]OAc) demonstrates a significantly lower Tonset of approximately 179 °C. This provides [Bmim]Cl with a ~65 °C broader thermal operating window, preventing premature solvent degradation and exothermic decomposition during extended heating cycles [1].

Evidence DimensionOnset decomposition temperature (Tonset)
Target Compound Data~246 °C
Comparator Or Baseline[Bmim]OAc (~179 °C)
Quantified Difference~65 °C higher thermal stability margin
ConditionsThermogravimetric analysis (TGA) under inert atmosphere

A wider thermal margin allows buyers to run high-temperature dissolution and reaction cycles safely without costly solvent loss or process contamination.

Preservation of Cellulose Polymer Chain Length

Traditional solvent systems used for cellulose dissolution, such as DMAc/LiCl, are known to induce severe polymer degradation, particularly in high-molar-mass samples. Comparative studies indicate that dissolving high-molecular-weight cellulose in DMAc/LiCl can reduce polymer chain lengths by up to 50%. In contrast, [Bmim]Cl effectively disrupts the robust hydrogen-bonding network of cellulose to achieve homogeneous dissolution while preserving the structural integrity and degree of polymerization (DP) of the biopolymer [1].

Evidence DimensionCellulose chain length degradation during dissolution
Target Compound DataPreserves degree of polymerization without significant cleavage
Comparator Or BaselineDMAc/LiCl (Reduces chain lengths by up to 50% for high-molar-mass cellulose)
Quantified DifferenceUp to 2x greater retention of polymer chain length
ConditionsDissolution of high-molecular-weight cellulose (e.g., α-cellulose) at elevated temperatures

Preserving the polymer chain length is critical for manufacturers producing high-strength regenerated cellulose fibers, films, and advanced composites.

Crystalline Precursor Purity for Metathesis Workflows

For the synthesis of hydrophobic or specialized ionic liquids (e.g., [Bmim]PF6, [Bmim]BF4), the purity of the starting halide salt is paramount. Because [Bmim]Cl is a solid at room temperature (mp ~70–73 °C), it can be rigorously purified via recrystallization from organic solvents (such as acetonitrile/ethyl acetate mixtures) to remove unreacted 1-methylimidazole and 1-chlorobutane. Liquid crude alkylation mixtures cannot be easily crystallized, often retaining trace amines that cause yellowing and severely narrow the electrochemical window of the final metathesized ionic liquid. High-purity crystalline [Bmim]Cl guarantees a >98-99% pure baseline, ensuring downstream product viability [1].

Evidence DimensionAchievable precursor purity and downstream optical/electrochemical quality
Target Compound DataSolid [Bmim]Cl (Purifiable via crystallization to >99%, yielding colorless metathesis products)
Comparator Or BaselineLiquid crude IL precursors (Retain trace amines, causing discoloration and reduced electrochemical windows)
Quantified DifferenceElimination of trace 1-methylimidazole via solid-state recrystallization
ConditionsPrecursor preparation for anion exchange (metathesis) reactions

Procuring high-purity crystalline [Bmim]Cl prevents batch failures and ensures optimal performance in downstream electrochemical and optical applications.

High-Strength Regenerated Cellulose Production

Directly leveraging its ability to dissolve cellulose without degrading the polymer chain length, [Bmim]Cl is the optimal solvent for spinning high-strength cellulose fibers and casting robust biopolymer films. Its ability to retain the degree of polymerization ensures superior mechanical properties compared to materials processed in DMAc/LiCl [1].

Precursor for Advanced Ionic Liquid Synthesis

Utilizing its high-purity crystalline nature, [Bmim]Cl serves as the foundational starting material for anion metathesis to produce specialized electrolytes like [Bmim]PF6 and [Bmim]BF4. The ability to recrystallize [Bmim]Cl guarantees the absence of trace amines, which is critical for maintaining wide electrochemical windows in energy storage applications [2].

Homogeneous Derivatization of Polysaccharides

Benefiting from its high thermal stability margin (>240 °C), [Bmim]Cl provides a stable, non-degrading reaction medium for the high-temperature esterification, etherification, and tritylation of cellulose. It allows for complete dissolution and uniform functionalization without the risk of solvent breakdown seen with acetate-based ionic liquids [3].

UNII

41PS77334A

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H320 (50%): Causes eye irritation [Warning Serious eye damage/eye irritation];
H373 (50%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H401 (50%): Toxic to aquatic life [Hazardous to the aquatic environment, acute hazard];
H411 (50%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

79917-90-1

Wikipedia

Butylmethylimidazolium chloride

Dates

Last modified: 08-15-2023

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